molecular formula C50H63Br2MoN2O2Si- B6300930 (S)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum(VI) CAS No. 1300026-28-1

(S)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum(VI)

Cat. No.: B6300930
CAS No.: 1300026-28-1
M. Wt: 1007.9 g/mol
InChI Key: HADWJDSKTLXFKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-((3,3’-Dibromo-2’-((tert-butyldimethylsilyl)oxy)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum(VI) is a complex organic compound that features a molybdenum center coordinated to a variety of organic ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the preparation of the organic ligands and their subsequent coordination to the molybdenum center. Key steps may include:

    Preparation of the Binaphthyl Ligand: The binaphthyl ligand can be synthesized through a series of bromination and silylation reactions.

    Formation of the Pyrrole Ligand: The pyrrole ligand can be synthesized through condensation reactions involving dimethylamine and appropriate aldehydes.

    Coordination to Molybdenum: The final step involves the coordination of the prepared ligands to a molybdenum precursor, such as molybdenum hexacarbonyl, under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The molybdenum center can participate in oxidation reactions, potentially converting organic substrates to their oxidized forms.

    Reduction: Under certain conditions, the compound can act as a reducing agent.

    Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as hydrazine or sodium borohydride can be used.

    Substitution: Ligand exchange can be facilitated by the use of coordinating solvents or additional ligands.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions may result in new molybdenum complexes with different ligands.

Scientific Research Applications

Chemistry

    Catalysis: This compound can serve as a catalyst in various organic reactions, including oxidation and reduction reactions.

    Synthesis: It can be used as a reagent in the synthesis of complex organic molecules.

Biology

    Biochemical Studies: The compound’s interactions with biological molecules can be studied to understand its potential biological activity.

Medicine

    Drug Development: Its unique structure may be explored for potential therapeutic applications.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of this compound involves its ability to coordinate to various substrates through its molybdenum center. This coordination can facilitate various chemical transformations, such as electron transfer in oxidation-reduction reactions. The specific molecular targets and pathways depend on the nature of the substrates and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Molybdenum Hexacarbonyl: A simpler molybdenum compound used in various catalytic applications.

    Binaphthyl-based Ligands: Other binaphthyl derivatives used in asymmetric synthesis.

    Pyrrole-based Ligands: Similar compounds featuring pyrrole ligands with different substituents.

Properties

IUPAC Name

3-bromo-1-[3-bromo-2-[tert-butyl(dimethyl)silyl]oxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol;(2,6-dimethylphenyl)imino-(2-methyl-2-phenylpropylidene)molybdenum;2,5-dimethylpyrrol-1-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34Br2O2Si.C10H12.C8H9N.C6H8N.Mo/c1-26(2,3)31(4,5)30-25-21(28)15-17-11-7-9-13-19(17)23(25)22-18-12-8-6-10-16(18)14-20(27)24(22)29;1-10(2,3)9-7-5-4-6-8-9;1-6-4-3-5-7(2)8(6)9;1-5-3-4-6(2)7-5;/h14-15,29H,6-13H2,1-5H3;1,4-8H,2-3H3;3-5H,1-2H3;3-4H,1-2H3;/q;;;-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADWJDSKTLXFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.CC1=CC=C([N-]1)C.CC(C)(C)[Si](C)(C)OC1=C(C=C2CCCCC2=C1C3=C4CCCCC4=CC(=C3O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H63Br2MoN2O2Si-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1007.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.